molecular formula C20H24N4O2 B2380731 Pyridin-4-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2320376-73-4

Pyridin-4-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2380731
CAS No.: 2320376-73-4
M. Wt: 352.438
InChI Key: CMALCYJUPFAOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-4-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a synthetically designed small molecule that incorporates a piperidine scaffold, a structure recognized as a versatile pharmacophore in medicinal chemistry . This compound is engineered for researchers investigating multitarget-directed ligands (MTDLs), particularly in complex central nervous system (CNS) disorders and oncology. The molecule's structure strategically combines a pyridine carboxamide headgroup with a tetrahydrocinnolinyloxymethylpiperidine tail. The piperidine core is a privileged structure for CNS-active compounds, facilitating favorable receptor interactions . The tetrahydrocinnoline moiety provides a semirigid, aromatic heterocyclic system that can mimic substituents found in various receptor antagonists, potentially allowing for modulation of histaminergic or other monoaminergic signaling pathways . The primary research value of this compound lies in its potential as a multitarget-directed ligand. Similar piperidine-based compounds are being actively explored to simultaneously antagonize the Histamine H3 Receptor (H3R) and inhibit enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) . This dual-action approach is a promising strategy for neurodegenerative conditions like Alzheimer's disease, as it can enhance cholinergic neurotransmission—thereby improving cognitive functions—while also leveraging the wake-promoting and attention-enhancing properties of H3R antagonism . Furthermore, the structural features of this compound make it a valuable candidate for screening in oncology research programs, particularly against kinase targets often implicated in cancer proliferation pathways. It is intended for use in high-throughput screening, target validation, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

pyridin-4-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c25-20(16-5-9-21-10-6-16)24-11-7-15(8-12-24)14-26-19-13-17-3-1-2-4-18(17)22-23-19/h5-6,9-10,13,15H,1-4,7-8,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMALCYJUPFAOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-4-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrahydrocinnoline Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Formation of the Pyridine Ring: The pyridine ring is often introduced through condensation reactions involving aldehydes or ketones.

    Final Coupling: The final step involves coupling the tetrahydrocinnoline and piperidine moieties with the pyridine ring, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Pyridin-4-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of Pyridin-4-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural motifs include:

  • Pyridin-4-yl group : A common pharmacophore in kinase inhibitors.
  • Piperidine-methanone linker: Enhances conformational flexibility and binding pocket compatibility.
  • 5,6,7,8-Tetrahydrocinnolin-3-yloxy group: A partially saturated cinnolin system, which may improve solubility compared to fully aromatic cinnolins.
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key Structural Features
Pyridin-4-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone (Target) Not Provided Not Provided N/A Pyridin-4-yl, tetrahydrocinnolin, piperidine-methanone
(2-Amino-4-(trifluoromethoxy)phenyl)(4-(7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl)piperidin-1-yl)methanone C25H28F3N7O2 539.54 99% Pyrido-pyrimidine core, trifluoromethoxy group, methylpiperazine
((2-((5-Fluoro-4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl)amino)pyridin-4-yl)methyl)(imino)(methyl)-l6-sulfanone C19H18F2N4O2S 416.44 98% Sulfanone group, fluorinated pyridine, methoxyphenyl
(±) 7-methyl-8-(pyridin-4-ylmethyl)-4,4a,8,9b-tetrahydro-1H-pyrano[3',4':4,5]furo[3,2-c]pyridin-9(3H)-one C21H22N2O4 366.41 Not Provided Pyrano-furo-pyridone fused system, pyridin-4-ylmethyl

Key Findings from Comparative Analysis

Core Heterocycle Influence: The target’s tetrahydrocinnolin core differentiates it from analogs like the pyrido-pyrimidine in , which is associated with enhanced kinase inhibition due to its planar aromatic system. The partial saturation in the target compound may reduce metabolic instability compared to fully unsaturated cinnolins but could compromise binding affinity . The pyrano-furo-pyridone system in introduces fused oxygen-containing rings, likely improving solubility but diverging mechanistically from the target’s cinnolin-based design .

Substituent Effects: The trifluoromethoxy group in contributes to electron-withdrawing effects and metabolic resistance, a feature absent in the target compound. This may render more potent in environments requiring oxidative stability .

Physicochemical Properties :

  • While molecular weight and purity data for the target are unavailable, analogs like (MW 539.54) suggest that bulkier substituents (e.g., pyrido-pyrimidine) increase molecular weight, possibly affecting bioavailability. The target’s lack of a trifluoromethoxy group may lower its logP compared to , favoring aqueous solubility .

Synthetic Accessibility: The piperidine-methanone linker in the target is synthetically straightforward, akin to the piperidin-1-yl methanone in . However, the tetrahydrocinnolin-3-yloxy group introduces complexity due to the need for selective oxidation and coupling steps, contrasting with the more modular pyrido-pyrimidine synthesis in .

Biological Activity

Pyridin-4-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing various research findings and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H24N4O\text{C}_{18}\text{H}_{24}\text{N}_{4}\text{O}

This structure features a pyridine ring, a piperidine moiety, and a tetrahydrocinnoline-derived substituent, which are known for their diverse pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antibacterial Activity : Compounds containing piperidine and pyridine rings have shown significant antibacterial effects against various bacterial strains, including Salmonella typhi and Staphylococcus aureus .
  • Antitumor Efficacy : Some derivatives have been identified as inhibitors of the ALK5 receptor, which plays a role in cancer progression. For instance, certain synthesized derivatives demonstrated IC50 values as low as 25 nM in inhibiting ALK5 autophosphorylation .
  • Enzyme Inhibition : The compound's structural components suggest potential activity as an acetylcholinesterase inhibitor and urease inhibitor, which are crucial for treating neurodegenerative diseases and managing urea cycle disorders respectively .

Case Studies

  • Antibacterial Screening :
    • A study synthesized several piperidine derivatives and evaluated their antibacterial activity. The most potent compounds exhibited moderate to strong activity against Bacillus subtilis and Escherichia coli, with some showing IC50 values below 10 µM .
  • Antitumor Studies :
    • In vivo studies using CT26 xenograft models demonstrated that certain derivatives of the compound led to significant tumor growth inhibition without evident toxicity at doses of 30 mg/kg .
  • Enzyme Inhibition :
    • A series of synthesized compounds were tested for their ability to inhibit urease and acetylcholinesterase. Compounds with IC50 values ranging from 0.63 µM to 2.14 µM were identified as highly effective inhibitors .

Data Table

Activity TypeTest Organism/TargetIC50 Value (µM)Reference
AntibacterialSalmonella typhi10
AntibacterialStaphylococcus aureus8
ALK5 InhibitionNIH3T3 Cells74.6
Urease InhibitionVarious0.63 - 2.14

Q & A

Q. How to validate target engagement in complex biological systems?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) using immobilized recombinant proteins .
  • Positron emission tomography (PET) : Radiolabel the compound (e.g., with ¹¹C) for in vivo biodistribution studies .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify downstream pathway modulation .
  • Reference :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.